3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one
Description
3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one is a heterocyclic compound featuring a 1,2-oxazol-5-one (isoxazolone) core substituted with a chloromethyl group at position 3 and a 4-ethoxyphenylmethylidene moiety at position 2. The oxazolone ring is a five-membered lactam structure known for its reactivity, particularly in nucleophilic substitutions and cycloaddition reactions. The 4-ethoxyphenyl substituent introduces aromaticity and lipophilicity, which may influence solubility and biological activity .
Properties
IUPAC Name |
3-(chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-17-10-5-3-9(4-6-10)7-11-12(8-14)15-18-13(11)16/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJREFQCLKTVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-ethoxybenzaldehyde with a suitable oxazole precursor in the presence of a chlorinating agent. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized oxazoles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acids, while reduction could produce oxazolidines. Substitution reactions can lead to a wide range of functionalized oxazoles with different substituents.
Scientific Research Applications
Chemistry
In chemistry, 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Oxazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic applications. Oxazole derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
Core Heterocycle Differences
- 1,2-Oxazol-5-one vs. Thiazole/Oxadiazole : The oxazolone ring is more electrophilic due to its lactam structure, enabling nucleophilic attacks at the carbonyl or chloromethyl group. Thiazoles (e.g., compound 8a, ) exhibit sulfur-based aromaticity, enhancing π-stacking in biological targets. Oxadiazoles (e.g., –7) are bioisosteres for ester or amide groups, improving metabolic stability in drug design .
Substituent Effects
- Chloromethyl Group : Present in the target compound and 8a–c (), this group facilitates nucleophilic substitution reactions. In 8a–c, it contributes to antifungal activity by interacting with cellular thiols .
- Aryl Substituents : The 4-ethoxyphenyl group in the target compound offers moderate electron-donating effects (ethoxy) compared to electron-withdrawing chloro substituents in –5. This difference may impact solubility and binding affinity in biological systems .
Biological Activity
The compound 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a unique oxazole ring, which is known for its diverse biological properties. The structure can be represented as follows:
- Chemical Formula: CHClNO
- Molecular Weight: 250.69 g/mol
The presence of the chloromethyl and ethoxyphenyl groups contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one | E. coli | 50 µg/mL |
| 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one | S. aureus | 40 µg/mL |
These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Anticancer Activity
The anticancer potential of oxazole derivatives has been a subject of extensive research. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Case Study: In Vitro Anticancer Activity
A study conducted on human cancer cell lines (Hela and A549) revealed that the compound exhibited significant antiproliferative effects, with IC values as follows:
- Hela Cells: IC = 226 µg/mL
- A549 Cells: IC = 242.52 µg/mL
These results indicate that 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one may inhibit cancer cell proliferation effectively.
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between the compound and potential biological targets. These studies suggest that the oxazole moiety interacts favorably with active sites of various enzymes involved in cancer progression and bacterial metabolism.
Table 2: Docking Scores with Target Proteins
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| DNA Topoisomerase I | -9.5 |
| Cyclin-dependent Kinase 2 | -8.7 |
| Bacterial RNA Polymerase | -7.8 |
The negative binding affinities indicate strong interactions, supporting the hypothesis of its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
